7-(2-Fluorophenyl)tetraphene
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Overview
Description
7-(2-Fluorophenyl)tetraphene is a derivative of tetraphenylene, a polycyclic aromatic compound known for its unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluorophenyl)tetraphene typically involves the catalytic cyclization of precursor compounds. One common method is the [2 + 2 + 2] cycloaddition of triynes, which can be catalyzed by transition metals such as rhodium or cobalt. This method provides good yields and high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorophenyl)tetraphene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
7-(2-Fluorophenyl)tetraphene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism by which 7-(2-Fluorophenyl)tetraphene exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylene: The parent compound, known for its non-planar, saddle-shaped structure.
Tetraphenylethene: Another derivative with aggregation-induced emission properties.
Fluorinated Thiophenes: Compounds with similar electronic properties due to the presence of fluorine atoms
Properties
CAS No. |
1558-06-1 |
---|---|
Molecular Formula |
C24H15F |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-(2-fluorophenyl)benzo[a]anthracene |
InChI |
InChI=1S/C24H15F/c25-23-12-6-5-11-21(23)24-19-10-4-2-8-17(19)15-22-18-9-3-1-7-16(18)13-14-20(22)24/h1-15H |
InChI Key |
ZREJGRGJFOWERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=CC=C5F |
Origin of Product |
United States |
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